molecular formula C25H21ClFN3O2S B11076077 (2Z)-2-[(4-chlorophenyl)imino]-3-[2-(4-fluorophenyl)ethyl]-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide

(2Z)-2-[(4-chlorophenyl)imino]-3-[2-(4-fluorophenyl)ethyl]-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide

Cat. No.: B11076077
M. Wt: 482.0 g/mol
InChI Key: QNEBLEQEBQACIC-UHFFFAOYSA-N
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Description

(2E)-2-[(4-CHLOROPHENYL)IMINO]-3-[2-(4-FLUOROPHENYL)ETHYL]-4-OXO-N-PHENYL-13-THIAZINANE-6-CARBOXAMIDE is a complex organic compound featuring a thiazinane ring, which is a six-membered ring containing both sulfur and nitrogen atoms. This compound is characterized by the presence of various functional groups, including a chlorophenyl group, a fluorophenyl group, and a carboxamide group. The unique structure of this compound makes it of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(4-CHLOROPHENYL)IMINO]-3-[2-(4-FLUOROPHENYL)ETHYL]-4-OXO-N-PHENYL-13-THIAZINANE-6-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazinane Ring: This step involves the cyclization of appropriate precursors containing sulfur and nitrogen atoms under controlled conditions.

    Introduction of Functional Groups: The chlorophenyl, fluorophenyl, and carboxamide groups are introduced through various substitution reactions, often using reagents like chlorinating agents, fluorinating agents, and amide-forming reagents.

    Purification: The final compound is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for efficiency and cost-effectiveness. This often involves:

    Batch or Continuous Flow Reactors: To control reaction conditions precisely and improve yield.

    Catalysts: To enhance reaction rates and selectivity.

    Automated Purification Systems: To streamline the purification process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(4-CHLOROPHENYL)IMINO]-3-[2-(4-FLUOROPHENYL)ETHYL]-4-OXO-N-PHENYL-13-THIAZINANE-6-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

(2E)-2-[(4-CHLOROPHENYL)IMINO]-3-[2-(4-FLUOROPHENYL)ETHYL]-4-OXO-N-PHENYL-13-THIAZINANE-6-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-2-[(4-CHLOROPHENYL)IMINO]-3-[2-(4-FLUOROPHENYL)ETHYL]-4-OXO-N-PHENYL-13-THIAZINANE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-2-[(4-CHLOROPHENYL)IMINO]-3-[2-(4-FLUOROPHENYL)ETHYL]-4-OXO-N-PHENYL-13-THIAZINANE-6-CARBOXAMIDE is unique due to its specific combination of functional groups and the presence of a thiazinane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C25H21ClFN3O2S

Molecular Weight

482.0 g/mol

IUPAC Name

2-(4-chlorophenyl)imino-3-[2-(4-fluorophenyl)ethyl]-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C25H21ClFN3O2S/c26-18-8-12-21(13-9-18)29-25-30(15-14-17-6-10-19(27)11-7-17)23(31)16-22(33-25)24(32)28-20-4-2-1-3-5-20/h1-13,22H,14-16H2,(H,28,32)

InChI Key

QNEBLEQEBQACIC-UHFFFAOYSA-N

Canonical SMILES

C1C(SC(=NC2=CC=C(C=C2)Cl)N(C1=O)CCC3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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